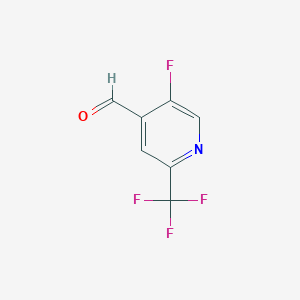
5-Fluoro-2-(trifluoromethyl)pyridine-4-carbaldehyde
説明
5-Fluoro-2-(trifluoromethyl)pyridine-4-carbaldehyde is a chemical compound with the CAS Number: 1803848-64-7 . It has a molecular weight of 193.1 and is in liquid form . This compound is utilized in diverse scientific investigations due to its unique properties.
Molecular Structure Analysis
The IUPAC name of this compound is 5-fluoro-2-(trifluoromethyl)isonicotinaldehyde . The InChI code is 1S/C7H3F4NO/c8-5-2-12-6(7(9,10)11)1-4(5)3-13/h1-3H .Physical And Chemical Properties Analysis
This compound is a liquid . The molecular weight is 193.1 .科学的研究の応用
Synthesis of Fluorinated Building Blocks
5-Fluoro-2-(trifluoromethyl)pyridine-4-carbaldehyde: is a valuable precursor in the synthesis of fluorinated building blocks. These building blocks are crucial for creating compounds with enhanced metabolic stability and bioavailability, which are desirable traits in pharmaceuticals .
Development of Agrochemicals
This compound serves as an intermediate in the development of novel agrochemicals. Its fluorinated nature can lead to the creation of herbicides and pesticides with improved activity and selectivity, potentially reducing the environmental impact of these chemicals .
Ligand Synthesis for Metal-Organic Frameworks (MOFs)
The aldehyde group in 5-Fluoro-2-(trifluoromethyl)pyridine-4-carbaldehyde can be utilized to synthesize ligands for metal-organic frameworks. MOFs have applications in gas storage, separation, and catalysis due to their high surface area and tunable porosity .
Creation of Liquid Crystals
Researchers can use this compound to synthesize intermediates for liquid crystals. Liquid crystals are essential for display technologies, such as those used in smartphones and televisions, due to their ability to modulate light .
Design of Fluorescent Probes
The compound’s structure is suitable for designing fluorescent probes. These probes are used in bioimaging and diagnostics to detect and visualize biological processes at the molecular level .
Pharmaceutical Research
In pharmaceutical research, 5-Fluoro-2-(trifluoromethyl)pyridine-4-carbaldehyde is used to create intermediates for active pharmaceutical ingredients (APIs). The incorporation of fluorine atoms can enhance the pharmacokinetic properties of drugs .
Material Science Applications
Due to its reactive aldehyde group, this compound is used in material science to modify surfaces or create polymers with specific properties, such as increased resistance to degradation or improved mechanical strength .
Analytical Chemistry
In analytical chemistry, it can be used to develop new methods for the detection and quantification of various substances. Its unique chemical structure allows for the creation of specific reactions that can be used as analytical markers .
Safety and Hazards
作用機序
Fluorinated pyridines have found applications in various fields. For instance, they are used in the synthesis of aminopyridines through amination reactions . They are also used as catalytic ligands for regioselective preparation of other compounds . In the pharmaceutical industry, about 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . Over the past 50 years, many fluorinated medicinal and agrochemical candidates have been discovered, and the interest in the development of fluorinated chemicals has steadily increased .
特性
IUPAC Name |
5-fluoro-2-(trifluoromethyl)pyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO/c8-5-2-12-6(7(9,10)11)1-4(5)3-13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPFBGNFAVRCIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(trifluoromethyl)pyridine-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



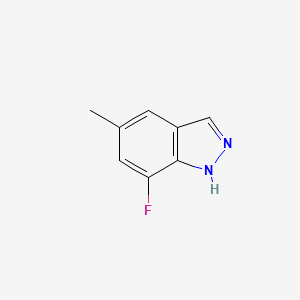
![Methyl 4-[(oxiran-2-yl)methyl]oxane-4-carboxylate](/img/structure/B1484684.png)
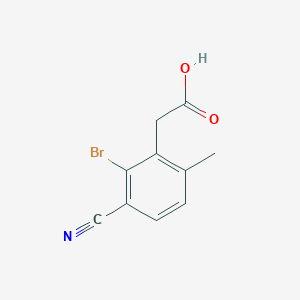

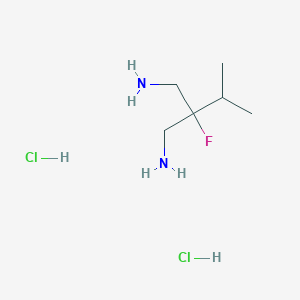


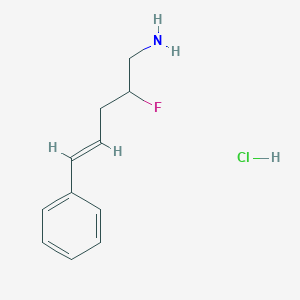
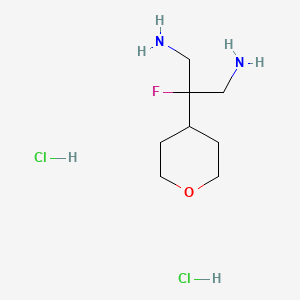

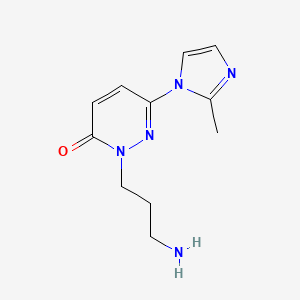
amine hydrochloride](/img/structure/B1484700.png)
![(2E)-3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1484702.png)
![methyl(3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}propyl)amine](/img/structure/B1484705.png)